molecular formula C12H16N2 B12831087 N-((1H-Indol-2-yl)methyl)propan-2-amine CAS No. 106024-59-3

N-((1H-Indol-2-yl)methyl)propan-2-amine

Cat. No.: B12831087
CAS No.: 106024-59-3
M. Wt: 188.27 g/mol
InChI Key: XYHLWHXETHCNAU-UHFFFAOYSA-N
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Description

N-((1H-Indol-2-yl)methyl)propan-2-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the indole ring system makes this compound an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Indol-2-yl)methyl)propan-2-amine typically involves the reaction of indole derivatives with appropriate amines. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles . For this compound, the reaction can be carried out using indole-2-carboxaldehyde and isopropylamine under reflux conditions .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((1H-Indol-2-yl)methyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Halogens (e.g., bromine), nitro compounds

Major Products Formed

    Oxidation: Oxindoles

    Reduction: Indolines

    Substitution: Halogenated or nitro-substituted indoles

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1H-Indol-2-yl)methyl)propan-2-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

106024-59-3

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

N-(1H-indol-2-ylmethyl)propan-2-amine

InChI

InChI=1S/C12H16N2/c1-9(2)13-8-11-7-10-5-3-4-6-12(10)14-11/h3-7,9,13-14H,8H2,1-2H3

InChI Key

XYHLWHXETHCNAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC2=CC=CC=C2N1

Origin of Product

United States

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